4-(2,3-Dimethylphenoxy)piperidine hydrochloride

Descripción

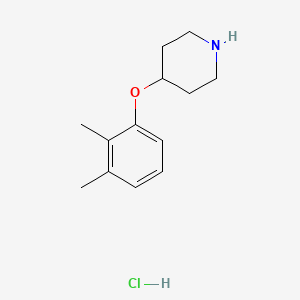

4-(2,3-Dimethylphenoxy)piperidine hydrochloride (CAS 1171504-55-4) is a piperidine derivative featuring a 2,3-dimethylphenoxy substituent. Its molecular formula is C₁₃H₂₀ClNO (MW: 241.76 g/mol), with a structure characterized by a piperidine ring linked to a dimethyl-substituted phenoxy group . This compound is primarily used in industrial and scientific research, though specific pharmacological applications remain under investigation. Its physicochemical properties include a solid state (likely white crystalline powder, based on analogous piperidine hydrochlorides) and a melting point range inferred to be 200–207°C, similar to structurally related compounds .

Propiedades

IUPAC Name |

4-(2,3-dimethylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10-4-3-5-13(11(10)2)15-12-6-8-14-9-7-12;/h3-5,12,14H,6-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWOSYGIVMYQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2CCNCC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-(2,3-Dimethylphenoxy)piperidine hydrochloride typically involves the reaction of 2,3-dimethylphenol with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

4-(2,3-Dimethylphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Lead Compound in Drug Development

4-(2,3-Dimethylphenoxy)piperidine hydrochloride serves as a lead compound in the development of new therapeutic agents. Its interactions with neurotransmitter receptors suggest potential applications in treating neurological disorders such as schizophrenia and depression.

Therapeutic Properties

Research indicates that derivatives of piperidine, including this compound, exhibit various pharmacological properties:

- Anticancer Activity: Piperidine derivatives have shown antiproliferative effects against different cancer types both in vitro and in vivo.

- Antiviral and Antimicrobial Effects: The compound may possess antiviral properties, making it a candidate for further investigation in infectious disease treatment.

- Neurological Applications: Its ability to interact with neurotransmitter systems positions it as a potential treatment for neuropsychiatric conditions.

Organic Synthesis

Reagent in Chemical Reactions

this compound is utilized as a reagent in organic synthesis. It acts as a building block for more complex molecular structures, facilitating the development of new chemical entities.

Synthesis Methods

The synthesis typically involves the reaction of 2,3-dimethylphenol with piperidine under specific conditions to yield high-purity products. Common solvents include ethanol or methanol, with reaction conditions optimized for yield.

Biological Research

Protein Interaction Studies

This compound is employed in studies related to protein interactions and cellular processes. Understanding these interactions can provide insights into its mechanisms of action and therapeutic potential.

Data Table: Comparative Analysis of Piperidine Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Piperidine ring linked to 2-(2,3-dimethylphenoxy)ethyl | Specific methyl positioning affects activity |

| 4-(2,5-Dimethylphenoxy)piperidine hydrochloride | Similar structure with different methyl positioning | Alters biological activity |

| 4-(2,4-Dichloro-3,5-dimethylphenoxy)piperidine hydrochloride | Chlorinated phenoxy group | Changes pharmacological profile |

Case Studies

Case Study 1: Neuropharmacology

In a recent study focusing on neuropharmacological applications, this compound was tested for its ability to modulate dopamine receptors. Results indicated that the compound could act as an antagonist at specific receptor subtypes, suggesting its potential use in treating conditions like schizophrenia.

Case Study 2: Anticancer Research

Another study evaluated the anticancer properties of piperidine derivatives, including this compound. The findings revealed significant cytotoxic effects against various cancer cell lines, highlighting its potential role as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 4-(2,3-Dimethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects in various applications .

Comparación Con Compuestos Similares

Substituted Phenoxy-Piperidine/Piperazine Derivatives

The following table summarizes key structural and functional differences:

| Compound Name | CAS No. | Molecular Formula | Substituents | Structural Features | Key Differences |

|---|---|---|---|---|---|

| 4-(2,3-Dimethylphenoxy)piperidine HCl | 1171504-55-4 | C₁₃H₂₀ClNO | 2,3-dimethylphenoxy | Piperidine core | Reference compound |

| 4-(3,5-Dimethylphenoxy)piperidine HCl | 308831-00-7 | C₁₃H₂₀ClNO | 3,5-dimethylphenoxy | Isomeric phenoxy substitution | Altered receptor binding potential |

| 4-(2,3-Dichlorophenyl)piperidine HCl | - | C₁₁H₁₄Cl₃N | 2,3-dichlorophenyl | Chlorine substituents (electron-withdrawing) | Increased lipophilicity/reactivity |

| HBK17 (Piperazine derivative) | - | C₂₁H₂₇ClN₂O₂ | 2,5-dimethylphenoxy + methoxy | Piperazine core, propyl linker | Different heterocycle and linker group |

| 4-[3-(Trifluoromethyl)phenoxy]piperidine HCl | - | C₁₄H₁₇F₃ClNO | 3-trifluoromethylphenoxy | Strong electron-withdrawing group | Enhanced BBB penetration potential |

Key Observations :

- Substituent Position: Positional isomerism (e.g., 2,3- vs. 3,5-dimethylphenoxy) significantly impacts electronic properties and steric hindrance, influencing receptor interactions .

- Heterocycle Core : Piperidine (6-membered ring with one nitrogen) vs. piperazine (6-membered ring with two nitrogens) alters basicity and hydrogen-bonding capacity .

Physicochemical and Pharmacological Properties

- Melting Points : Most piperidine hydrochlorides exhibit high melting points (200–207°C), consistent with ionic crystal lattice stability .

- Lipophilicity : Compounds with electron-withdrawing groups (e.g., Cl, CF₃) show increased logP values compared to dimethyl-substituted analogs, enhancing membrane permeability .

- Receptor Binding: 4-(2,3-Dichlorophenyl)piperidine HCl () acts as a β-arrestin-biased dopamine D₂ receptor agonist, suggesting dimethylphenoxy analogs may target similar CNS pathways with modified selectivity .

Actividad Biológica

4-(2,3-Dimethylphenoxy)piperidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, applications in various fields, and relevant research findings.

- IUPAC Name : 4-(2,3-dimethylphenoxy)piperidine;hydrochloride

- Molecular Formula : C13H20ClNO

- Molecular Weight : 241.76 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes. This interaction can modulate their activity and influence various cellular processes. The compound's structure allows it to bind selectively to specific molecular targets, which can lead to alterations in biochemical pathways and cellular functions.

Anticancer Properties

Recent studies have indicated that piperidine derivatives, including this compound, exhibit anticancer activity. For instance, compounds derived from piperidine have shown promise in inducing cytotoxicity and apoptosis in tumor cell lines such as FaDu hypopharyngeal carcinoma cells. The mechanism involves enhancing the binding affinity to protein targets, which is essential for effective anticancer activity .

Neuroprotective Effects

The compound has been investigated for its potential in treating neurodegenerative diseases. Its ability to inhibit acetylcholinesterase (AChE) suggests it may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease. Research indicates that similar piperidine derivatives can improve brain exposure and exhibit antioxidant properties, further supporting their neuroprotective potential .

Antiviral Activity

Studies have also explored the antiviral properties of piperidine derivatives against HIV. The incorporation of piperidine moieties into antiviral compounds has been shown to enhance their efficacy against resistant strains of the virus. This suggests that this compound may also contribute to the development of effective antiviral agents .

Applications in Research

This compound is utilized across various scientific domains:

- Organic Synthesis : It serves as a reagent and building block for synthesizing more complex molecules.

- Biological Studies : Employed in research focused on protein interactions and cellular mechanisms.

- Pharmaceutical Development : Investigated for its therapeutic potential and as a precursor in drug formulation.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 4-(2,5-Dimethylphenoxy)piperidine hydrochloride | Different methyl group positions | Varies in anticancer efficacy |

| 4-(2,4-Dimethylphenoxy)piperidine hydrochloride | Altered methyl positioning | Potential neuroprotective effects |

| 4-(3,4-Dimethylphenoxy)piperidine hydrochloride | Distinct placement of dimethyl groups | Varies in antiviral potency |

This table highlights how structural variations among piperidine derivatives influence their biological activities.

Case Studies

- Anticancer Activity : In a study involving various piperidine derivatives, compound variations demonstrated differing levels of cytotoxicity against cancer cell lines. The introduction of specific substituents significantly enhanced the anticancer properties compared to standard treatments like bleomycin .

- Neuroprotective Studies : A comparative analysis revealed that certain piperidine derivatives exhibited improved AChE inhibition compared to traditional drugs used for Alzheimer’s treatment, suggesting a potential avenue for developing more effective therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.